molecular formula C15H27NOS B6629415 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B6629415
M. Wt: 269.4 g/mol
InChI Key: SAPJVVHQMZAWJD-UHFFFAOYSA-N
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Description

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[320]heptan-6-amine is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NOS/c1-15(2)13(10-8-9-17-14(10)15)16-11-6-4-5-7-12(11)18-3/h10-14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPJVVHQMZAWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)NC3CCCCC3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the oxabicyclo[3.2.0]heptane structure.

    Introduction of the dimethyl groups: This step involves alkylation reactions using methylating agents under basic conditions.

    Cyclohexyl ring formation: The cyclohexyl ring can be constructed through cyclization reactions, often involving intramolecular nucleophilic substitution.

    Attachment of the amine group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine has potential applications as a lead compound for the development of new drugs. Its unique structure may provide novel interactions with biological targets, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique bicyclic structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bicyclic structure may provide steric effects that influence its binding affinity. The methylsulfanyl group can undergo oxidation or substitution reactions, further modifying its activity.

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound shares the bicyclic core but lacks the amine and methylsulfanyl groups.

    2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one: This compound has a similar bicyclic structure but with different substituents.

Uniqueness

7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine is unique due to the presence of the amine and methylsulfanyl groups, which provide additional functionalization options and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.

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